molecular formula C16H10Cl3NO4S B5233611 5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate

Cat. No.: B5233611
M. Wt: 418.7 g/mol
InChI Key: ASVWAWQGIXNBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both quinoline and sulfonate groups, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline and sulfonate precursors. The quinoline derivative, 5,7-dichloroquinolin-8-ol, can be synthesized through chlorination of 8-hydroxyquinoline. The sulfonate group is introduced via sulfonation of 5-chloro-2-methoxybenzene. The final step involves coupling these two intermediates under specific reaction conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial activities by associating with ATP synthase, disrupting the production of ATP. This interaction can lead to genotoxic effects and the inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to its combined quinoline and sulfonate structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVWAWQGIXNBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.